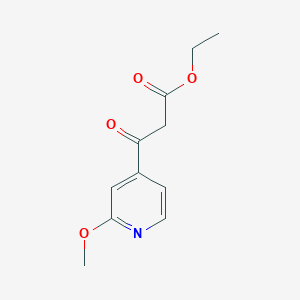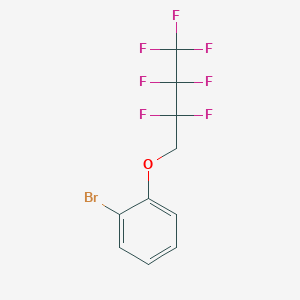
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
The synthesis of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Methoxy-ethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl halide under basic conditions.
Attachment of the Morpholine-4-carbonyl Group: This can be done through acylation reactions using morpholine-4-carbonyl chloride.
Formylation at the 3-Position: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.
化学反応の分析
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
類似化合物との比較
Similar compounds to 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde include other indole derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. Some examples include:
- 1-(2-Hydroxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
- 1-(2-Methoxy-ethyl)-4-(piperidine-4-carbonyl)-1H-indole-3-carbaldehyde
- 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-2-carbaldehyde
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-4-(morpholine-4-carbonyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H20N2O4/c1-22-8-5-19-11-13(12-20)16-14(3-2-4-15(16)19)17(21)18-6-9-23-10-7-18/h2-4,11-12H,5-10H2,1H3 |
InChIキー |
XQKSKURDXRJMTL-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C2=C(C=CC=C21)C(=O)N3CCOCC3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
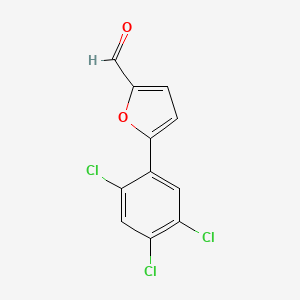
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
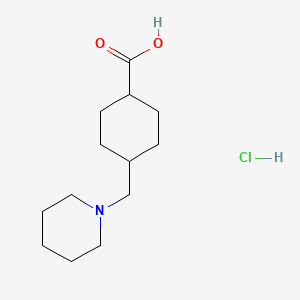
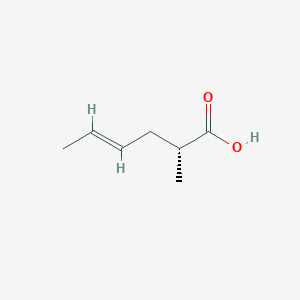
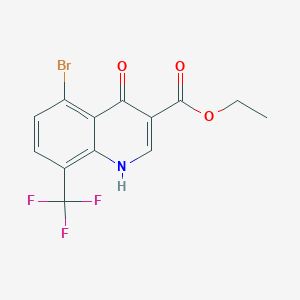
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

